Cas no 938523-22-9 (1-propyl-1H-indazol-6-amine)

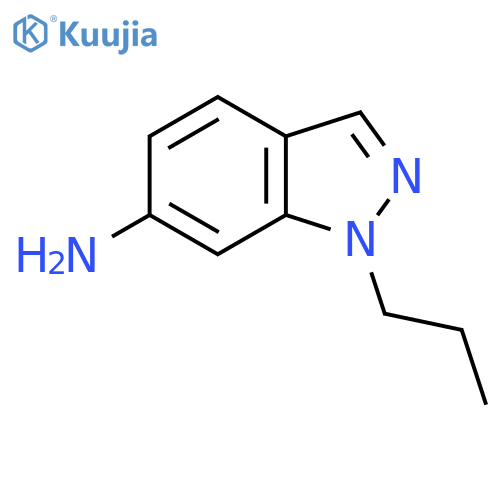

1-propyl-1H-indazol-6-amine structure

商品名:1-propyl-1H-indazol-6-amine

1-propyl-1H-indazol-6-amine 化学的及び物理的性質

名前と識別子

-

- 1-PROPYL-1H-INDAZOL-6-AMINE

- 1-propylindazol-6-amine

- 1h-indazol-6-amine,1-propyl-

- 1-propyl-1H-indazol-6-amine

-

- インチ: 1S/C10H13N3/c1-2-5-13-10-6-9(11)4-3-8(10)7-12-13/h3-4,6-7H,2,5,11H2,1H3

- InChIKey: BJOPENNMRWBCID-UHFFFAOYSA-N

- ほほえんだ: N1(C2C=C(C=CC=2C=N1)N)CCC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 172

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 43.8

1-propyl-1H-indazol-6-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1105497-5g |

1-propyl-1H-indazol-6-amine |

938523-22-9 | 95% | 5g |

$1614.0 | 2023-10-27 | |

| Enamine | EN300-1105497-10.0g |

1-propyl-1H-indazol-6-amine |

938523-22-9 | 10g |

$3683.0 | 2023-06-10 | ||

| Enamine | EN300-1105497-10g |

1-propyl-1H-indazol-6-amine |

938523-22-9 | 95% | 10g |

$2393.0 | 2023-10-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354935-100mg |

1-Propyl-1h-indazol-6-amine |

938523-22-9 | 95% | 100mg |

¥16303.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354935-50mg |

1-Propyl-1h-indazol-6-amine |

938523-22-9 | 95% | 50mg |

¥19407.00 | 2024-04-24 | |

| Enamine | EN300-1105497-0.5g |

1-propyl-1H-indazol-6-amine |

938523-22-9 | 95% | 0.5g |

$535.0 | 2023-10-27 | |

| Enamine | EN300-1105497-0.05g |

1-propyl-1H-indazol-6-amine |

938523-22-9 | 95% | 0.05g |

$468.0 | 2023-10-27 | |

| Enamine | EN300-1105497-0.25g |

1-propyl-1H-indazol-6-amine |

938523-22-9 | 95% | 0.25g |

$513.0 | 2023-10-27 | |

| Enamine | EN300-1105497-2.5g |

1-propyl-1H-indazol-6-amine |

938523-22-9 | 95% | 2.5g |

$1089.0 | 2023-10-27 | |

| Enamine | EN300-1105497-5.0g |

1-propyl-1H-indazol-6-amine |

938523-22-9 | 5g |

$2485.0 | 2023-06-10 |

1-propyl-1H-indazol-6-amine 関連文献

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

938523-22-9 (1-propyl-1H-indazol-6-amine) 関連製品

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 61389-26-2(Lignoceric Acid-d4)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量